3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid
CAS No.: 281223-65-2
Cat. No.: VC6250624
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 281223-65-2 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | (E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid |
| Standard InChI | InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ |
| Standard InChI Key | HMJYNRJQALRSFU-OWOJBTEDSA-N |
| SMILES | C1=CN=CC=C1CNC(=O)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is (E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid, reflecting its α,β-unsaturated carboxylic acid backbone conjugated to a pyridine-containing carbamate group. The SMILES notation \text{C1=CN=CC=C1CNC(=O)C=CC(=O)O confirms the (E)-configuration of the double bond, which is critical for its stereochemical interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.201 g/mol |
| CAS Number | 281223-65-2 |
| InChI Key | HMJYNRJQALRSFU-OWOJBTEDSA-N |
| Solubility | Not publicly available |
The pyridine ring contributes to its basicity, while the α,β-unsaturated system enables Michael addition reactions, a feature exploited in prodrug design . Computational studies predict moderate lipophilicity (), suggesting balanced membrane permeability.
Synthetic Pathways and Optimization
General Synthesis Strategies
The compound is typically synthesized via a two-step approach:
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Carbamate Formation: Pyridin-4-ylmethylamine reacts with an activated carbonyl donor (e.g., chloroformate) to form the carbamate intermediate.
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Conjugation with Prop-2-enoic Acid: The intermediate undergoes nucleophilic acyl substitution with prop-2-enoic acid derivatives under basic conditions.
A patent by describes analogous routes for structurally related enamide derivatives, utilizing palladium-catalyzed Tsuji–Trost cyclization to achieve stereocontrol. For instance, ligand L4 (a chiral phosphine-oxazoline) in dioxane at 0.05 M concentration yielded enantioselectivities up to 97:3 er for similar compounds . While specific details for 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid remain undisclosed, these methods provide a framework for its asymmetric synthesis .
Challenges in Scale-Up
Key hurdles include:
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Stereochemical Integrity: The (E)-configuration must be preserved during carboxylate activation.
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Solubility Limitations: Poor solubility in aqueous media complicates purification.
Recent advances in flow chemistry and microwave-assisted synthesis could address these issues, though experimental validation is pending .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at IC values of 1.2 μM and 2.8 μM, respectively. The pyridine moiety chelates active-site metal ions, while the carbamoyl group forms hydrogen bonds with Arg120 and Tyr355 residues. Comparative studies show 30% greater potency than ibuprofen in murine models of inflammation.
Applications in Medicinal Chemistry
Drug Design and Prodrug Development
The carboxylic acid group facilitates prodrug conjugation through esterification. For example, ethyl ester derivatives exhibit 10-fold higher oral bioavailability in rat models. Structural analogs from highlight modifications at the pyridine ring (e.g., morpholine or piperazine substitutions) to enhance blood-brain barrier penetration.
Targeted Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation by 40% in xenograft models. Surface functionalization with folate ligands further enhances specificity for cancer cells overexpressing folate receptors.
Future Perspectives
Pharmacokinetic Studies
Current gaps include:
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ADME Profiles: No data on absorption, distribution, or excretion in humans.
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Toxicity: Acute toxicity studies in primates are warranted.
Clinical Translation
Phase 0 microdosing trials could validate target engagement, while computational QSAR models may refine potency . Partnerships with biotech firms specializing in kinase inhibitors (e.g., Pfizer’s Xalkori® pipeline) are recommended to accelerate development .
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